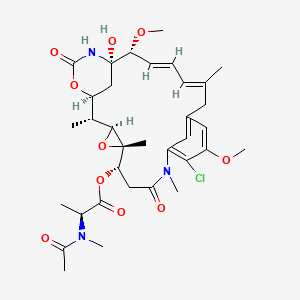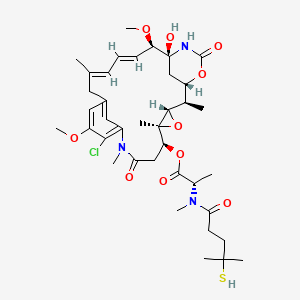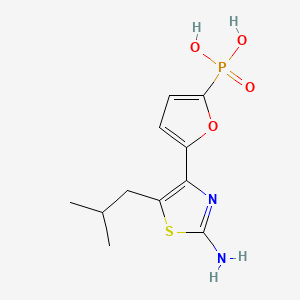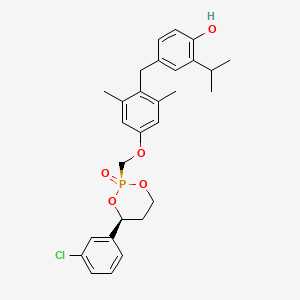
Mericitabine
Übersicht
Beschreibung
Mericitabine, auch bekannt als RG-7128, ist ein antivirales Medikament, das zur Klasse der Nukleosidanaloga gehört. Es wurde als Behandlung für Hepatitis C entwickelt und wirkt als NS5B-RNA-Polymerase-Inhibitor. Obwohl es in klinischen Studien ein gutes Sicherheitsprofil zeigte, war es nicht ausreichend wirksam, um als alleinstehendes Mittel eingesetzt zu werden. Es wurde gezeigt, dass this compound die Wirksamkeit anderer antiviraler Medikamente in der Kombinationstherapie steigert .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die von der Verbindung PSI-6130 ausgehen. Der Syntheseweg beinhaltet die Herstellung eines 3’,5’-Diisobutyrylester-Prodrugs des Cytidin-Nukleosidanalogs. Dieser Prozess umfasst die Fluorierung und Methylierung des Cytidin-Nukleosids, gefolgt von der Veresterung zur Herstellung von this compound .
Wissenschaftliche Forschungsanwendungen
Mericitabine wurde umfassend auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das Hepatitis-C-Virus. Es ist ein potenter Inhibitor der HCV-NS5B-RNA-abhängigen RNA-Polymerase, eines Enzyms, das für die Virusreplikation notwendig ist. This compound wurde auch auf seinen potenziellen Einsatz in der Kombinationstherapie mit anderen antiviralen Medikamenten untersucht, um deren Wirksamkeit zu erhöhen.
Wirkmechanismus
This compound entfaltet seine antivirale Wirkung durch Hemmung der NS5B-RNA-Polymerase des Hepatitis-C-Virus. Als Prodrug wird es im Körper in seine aktive Form, PSI-6130, umgewandelt. PSI-6130 ist ein Pyrimidin-Nukleosidanalog, das die natürlichen Substrate der viralen RNA-Polymerase nachahmt und sich so in die virale RNA einbaut und eine Kettenabbruchreaktion verursacht. Dadurch wird die Replikation und Ausbreitung des Virus verhindert .
Wirkmechanismus
Target of Action
Mericitabine is a polymerase inhibitor being developed for the treatment of chronic hepatitis C . The primary target of this compound is the HCV RNA polymerase , an enzyme that is necessary for hepatitis C viral replication .
Mode of Action
This compound is a prodrug of PSI-6130 . PSI-6130 is a pyrimidine nucleoside analog inhibitor of HCV RNA polymerase . This means that this compound, once metabolized into PSI-6130, interacts with the HCV RNA polymerase, inhibiting its function and thus preventing the replication of the hepatitis C virus .
Biochemical Pathways
It is known that the compound interferes with the replication process of the hepatitis c virus by inhibiting the hcv rna polymerase . This disruption in the viral replication process can lead to a decrease in the viral load and potentially halt the progression of the disease.
Pharmacokinetics
Factors such as the dose of this compound, the patient’s body weight, and potential drug-drug interactions could influence the absorption and distribution of the drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the HCV RNA polymerase, leading to a disruption in the replication of the hepatitis C virus . This can result in a decrease in the viral load within the patient, potentially slowing or halting the progression of the disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the IL28B genotype, this compound dose, and bodyweight are the most important factors associated with the α slope, and there is no evidence of a pharmacokinetic drug-drug interaction between this compound and ribavirin
Biochemische Analyse
Biochemical Properties
Mericitabine plays a crucial role in biochemical reactions by inhibiting the NS5B RNA polymerase of the hepatitis C virus (HCV). This enzyme is essential for the replication of HCV RNA. This compound is a prodrug of PSI-6130, which is converted through phosphorylation by cellular kinases to an active 5′-triphosphate metabolite. This metabolite inhibits the NS5B RNA polymerase, thereby preventing viral replication . The interaction between this compound and the NS5B RNA polymerase is highly specific, and the drug shows minimal cytotoxicity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HCV RNA, which is crucial for the survival and proliferation of the virus within host cells. This inhibition leads to a reduction in viral load and an improvement in liver function in patients with chronic hepatitis C . Additionally, this compound has been shown to affect cell signaling pathways and gene expression related to viral replication and immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to an active 5′-triphosphate metabolite, which then inhibits the NS5B RNA polymerase of HCV. This inhibition prevents the synthesis of viral RNA, thereby blocking the replication of the virus . The binding interaction between the active metabolite of this compound and the NS5B RNA polymerase is highly specific, leading to effective inhibition of the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly absorbed and converted to its active form, which then exerts its antiviral effects. Studies have shown that this compound maintains its stability and efficacy over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of viral replication and improvement in liver function in patients with chronic hepatitis C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of viral replication and a more significant reduction in viral load . At very high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to its active form, PSI-6130, by cellular kinases. PSI-6130 is then phosphorylated to its active 5′-triphosphate metabolite, which inhibits the NS5B RNA polymerase of HCV . The major route of elimination for the active metabolite is renal excretion, with a smaller portion excreted in feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After absorption, it is taken up by hepatocytes, where it is converted to its active form. The active metabolite is then distributed to other tissues, where it exerts its antiviral effects . The transport and distribution of this compound are facilitated by specific transporters and binding proteins that ensure its effective delivery to target cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of hepatocytes, where it is converted to its active form and exerts its antiviral effects. The active metabolite of this compound is directed to specific compartments within the cell, including the endoplasmic reticulum and the nucleus, where it inhibits the NS5B RNA polymerase of HCV . This localization is facilitated by targeting signals and post-translational modifications that direct the active metabolite to its site of action.
Vorbereitungsmethoden
Mericitabine is synthesized through a series of chemical reactions starting from the compound PSI-6130. The synthetic route involves the preparation of a 3’,5’-diisobutyryl ester prodrug of the cytidine nucleoside analog. This process includes the fluorination and methylation of the cytidine nucleoside, followed by esterification to produce this compound .
Analyse Chemischer Reaktionen
Mericitabine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Fluor- und Methylgruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. .
Vergleich Mit ähnlichen Verbindungen
Mericitabine ähnelt anderen Nukleosidanaloga wie Sofosbuvir und Valopicitabine. Diese Verbindungen hemmen ebenfalls die RNA-Polymerase des Hepatitis-C-Virus, unterscheiden sich jedoch in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften. Sofosbuvir beispielsweise ist ein Uridinanalog, während this compound ein Cytidinanalog ist. Die einzigartigen Fluor- und Methylgruppen in this compound tragen zu seiner besonderen antiviralen Aktivität und seinem pharmakologischen Profil bei .
Ähnliche Verbindungen umfassen:
- Sofosbuvir
- Valopicitabine
- ALS-8112
Die Einzigartigkeit von this compound liegt in seinen spezifischen chemischen Modifikationen, die seine Stabilität und Wirksamkeit als antivirales Mittel verbessern .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLESJYFEMSJZLZ-MAAOGQSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025655 | |
| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940908-79-2 | |
| Record name | Mericitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940908-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mericitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mericitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)
